The Synthesis and Characterization of Dicyclopropylmethane: A Technical Guide
The Synthesis and Characterization of Dicyclopropylmethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicyclopropylmethane, a unique cycloalkane, holds significant interest in medicinal chemistry and materials science due to its distinct structural and electronic properties. The incorporation of the dicyclopropylmethyl moiety can influence a molecule's lipophilicity, metabolic stability, and conformational rigidity, making it a valuable building block in drug design. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of dicyclopropylmethane, offering practical experimental protocols and in-depth data analysis.
Synthesis of Dicyclopropylmethane
The most common and effective method for the synthesis of dicyclopropylmethane is the Wolff-Kishner reduction of dicyclopropyl ketone. This reaction efficiently removes the carbonyl group, converting the ketone into the corresponding methylene (B1212753) group to form the desired alkane.
Synthesis of the Precursor: Dicyclopropyl Ketone
The necessary precursor, dicyclopropyl ketone, can be synthesized from γ-butyrolactone. The process involves the reaction of γ-butyrolactone with a base, followed by treatment with hydrochloric acid and subsequent cyclization.
Experimental Protocol: Wolff-Kishner Reduction of Dicyclopropyl Ketone
This protocol is adapted from a patented procedure and provides a reliable method for the preparation of dicyclopropylmethane.[1]
Materials:
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Dicyclopropyl ketone (0.32 mole, 35 g)
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Diethylene glycol (300 ml)
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Potassium hydroxide (B78521) (40 g)
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Diethyl ether
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Anhydrous potassium carbonate
Procedure:
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In a suitable reaction flask, combine dicyclopropyl ketone, diethylene glycol, potassium hydroxide, and hydrazine hydrate.
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Heat the mixture at 100°C for one hour.
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After one hour, begin to distill off the excess hydrazine and water from the reaction mixture.
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Continue the distillation until the temperature of the reaction mixture (pot temperature) reaches 200°C.
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Maintain the pot temperature at 200°C and continue to distill the product as it forms.
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The collected distillate is then extracted with diethyl ether.
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The ether extract is dried over anhydrous potassium carbonate.
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The solvent is removed by distillation to yield the final product, dicyclopropylmethane.
Expected Yield: Approximately 63% (19 g).[1]
Purification: The crude product can be purified by fractional distillation.
Characterization of Dicyclopropylmethane
Thorough characterization is essential to confirm the identity and purity of the synthesized dicyclopropylmethane. The following sections detail the physical and spectroscopic properties of this compound.
Physical Properties
Dicyclopropylmethane is a colorless liquid at room temperature with the following physical properties:
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂ | [2] |
| Molecular Weight | 96.17 g/mol | [2] |
| Boiling Point | 102-103 °C | [1] |
| Melting Point | -103 °C | |
| Density | 0.96 g/cm³ |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation of dicyclopropylmethane.
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of dicyclopropylmethane is expected to show complex multiplets in the upfield region, characteristic of cyclopropyl (B3062369) protons and the methylene bridge protons.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for the methine and methylene carbons of the cyclopropyl rings and the bridging methylene carbon.
| Atom | Chemical Shift (ppm) |
| Cyclopropyl CH | [Data not explicitly found in search results] |
| Cyclopropyl CH₂ | [Data not explicitly found in search results] |
| Methylene Bridge CH₂ | [Data not explicitly found in search results] |
Note: While the availability of NMR spectra is confirmed, specific peak assignments with chemical shifts and coupling constants were not found in the provided search results.
IR spectroscopy is used to identify the functional groups present in a molecule. For dicyclopropylmethane, the spectrum is characterized by the absence of carbonyl (C=O) stretching vibrations and the presence of C-H stretching and bending vibrations associated with alkanes and cyclopropyl rings.
| Wavenumber (cm⁻¹) | Assignment |
| ~3080 | C-H stretch (cyclopropyl ring) |
| ~2995 | C-H stretch (cyclopropyl ring) |
| ~2920 | C-H asymmetric stretch (CH₂) |
| ~2850 | C-H symmetric stretch (CH₂) |
| ~1020 | Cyclopropyl ring breathing |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Electron Ionization (EI-MS): The mass spectrum of dicyclopropylmethane will show a molecular ion peak (M⁺) at m/z = 96. The fragmentation pattern is expected to involve the loss of cyclopropyl and smaller alkyl fragments.
| m/z | Relative Intensity (%) | Assignment |
| 96 | [Value] | [M]⁺ (Molecular Ion) |
| 81 | [Value] | [M - CH₃]⁺ |
| 67 | [Value] | [M - C₂H₅]⁺ |
| 55 | [Value] | [C₄H₇]⁺ |
| 41 | [Value] | [C₃H₅]⁺ (Cyclopropyl or Allyl cation) |
Note: Specific relative intensities were not available in the search results.
Visualizations
Synthesis Pathway
The following diagram illustrates the two-step synthesis of dicyclopropylmethane from γ-butyrolactone.
Caption: Synthesis of Dicyclopropylmethane.
Characterization Workflow
This diagram outlines the logical workflow for the characterization of the synthesized dicyclopropylmethane.
